1-[5-(4-bromophenoxy)pentyl]piperidine
Description
1-[5-(4-Bromophenoxy)pentyl]piperidine is a synthetic piperidine derivative characterized by a pentyl chain bridging a 4-bromophenoxy group and a piperidine ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration.
Notably, derivatives of this compound have demonstrated antiviral activity against human cytomegalovirus (HCMV), as seen in uracil derivatives with this substituent . The bromine atom likely enhances metabolic stability and target affinity through halogen bonding, a feature leveraged in drug design.
Properties
IUPAC Name |
1-[5-(4-bromophenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c17-15-7-9-16(10-8-15)19-14-6-2-5-13-18-11-3-1-4-12-18/h7-10H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHUCMHFJPVQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-bromophenoxy)pentyl]piperidine typically involves the reaction of 4-bromophenol with 1,5-dibromopentane to form 5-(4-bromophenoxy)pentyl bromide. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Bromophenoxy)pentyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
1-[5-(4-Bromophenoxy)pentyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-bromophenoxy)pentyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Phenylbutyl)piperidine Derivatives (e.g., RC-33)
- Structure: Features a shorter alkyl chain (butyl vs. pentyl) and a phenyl group instead of bromophenoxy.
- Activity : Binds to sigma-1 receptors (S1R) via salt bridge interactions with Glu172. Compounds with RMSD > 4 Å (e.g., compounds 37, 62) reorient the piperidine group to accommodate larger hydrophobic substituents, enhancing fit into S1R cavities .
1-[5-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)pentyl]piperidine (3q)
- Structure : Substitutes bromine with a 1,2,4-triazole group.
- Properties: Molecular weight: 314.43 g/mol (HCl salt) vs. ~350 g/mol (estimated for this compound). Solubility: Enhanced polarity due to the triazole moiety, likely improving aqueous solubility compared to the brominated analogue .
- Activity: Not explicitly reported, but triazoles often confer antimicrobial or kinase inhibitory activity.
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP)
Nizubaglustat
- Structure : Piperidine ring linked to a fluorinated biphenyl group via a pentyl chain.
- Activity: Targets CLC-1 ion channels for neuromuscular disorders. The fluorinated biphenyl enhances blood-brain barrier penetration, a contrast to the peripheral antiviral focus of this compound .
Physicochemical and Pharmacological Comparison
Substituent Impact on Bioactivity
- Halogenation: Bromine in this compound enhances antiviral activity via halogen bonding, whereas fluorine in nizubaglustat improves CNS penetration .
- Alkyl Chain Length : A pentyl linker optimizes spatial orientation for HCMV inhibition, whereas shorter chains (e.g., butyl in RC-33 derivatives) favor S1R binding .
Q & A
Q. What are the standard synthetic routes for 1-[5-(4-bromophenoxy)pentyl]piperidine, and how can yields be optimized?
The synthesis typically involves coupling a bromophenoxy alkyl chain with a piperidine derivative. A common strategy is nucleophilic substitution (SN2) between 4-bromophenol and a pentyl-piperidine precursor. Key parameters include:
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of:
Q. What are the stability considerations for handling and storage?
- Thermal stability : Decomposition observed >150°C; store at 2–8°C .
- Light sensitivity : Protect from UV exposure due to bromophenoxy moiety .
- Hygroscopicity : Hydrochloride salts (e.g., dihydrochloride derivatives) improve stability in humid conditions .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic routes?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict optimal reaction conditions:
- Reaction path search : Identifies low-energy intermediates and transition states for SN2 alkylation .
- Solvent screening : Machine learning models rank solvents by dielectric constant and coordination ability .
- Example : A 20% reduction in reaction time was achieved by optimizing DMF/water ratios using computational predictions .
Q. What strategies resolve contradictions in spectral data for derivatives?
- Variable-temperature NMR : Resolves dynamic rotational isomers in piperidine rings (e.g., chair-flip energy barriers) .
- X-ray crystallography : Confirms bond angles and torsional strain (e.g., C–Br bond length = 1.89 Å) .
- Comparative analysis : Cross-validate with analogs like 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine .
Q. How can biological activity be systematically assessed for SAR studies?
Q. Example SAR Table :
| Derivative | Substituent | σ-Receptor IC₅₀ (µM) | Metabolic t₁/₂ (min) |
|---|---|---|---|
| Parent | None | 8.2 | 45 |
| Methyl | -CH₃ | 6.5 | 60 |
| Fluoro | -F | 12.4 | 30 |
Q. What advanced techniques validate reaction mechanisms for bromophenoxy-piperidine coupling?
- Kinetic isotope effects (KIE) : Compare to distinguish SN1 vs. SN2 pathways .
- DFT calculations : Map energy profiles for intermediates (e.g., transition state stabilization by DMF) .
- Isotopic labeling : Track O in phenoxy groups to confirm ether bond formation .
Methodological Guidelines
Q. Handling contradictions in biological activity data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
